N-Styrylaniline
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Overview
Description
N-Styrylaniline is an organic compound that belongs to the class of styrylanilines. It is characterized by the presence of a styryl group (a vinyl group attached to a phenyl ring) bonded to an aniline (a phenyl group attached to an amino group). This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Styrylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with styrene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and the use of solvents like toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-Styrylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and are conducted under controlled temperatures to ensure selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted this compound compounds with different functional groups.
Scientific Research Applications
N-Styrylaniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-Styrylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the structure of the this compound derivative being studied.
Comparison with Similar Compounds
Similar Compounds
N-Allylaniline: Similar in structure but with an allyl group instead of a styryl group.
N-Phenylaniline: Contains a phenyl group instead of a styryl group.
N-Benzylaniline: Features a benzyl group in place of the styryl group.
Uniqueness
N-Styrylaniline is unique due to the presence of the styryl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and allows for the formation of various derivatives with diverse applications. The styryl group also contributes to the compound’s optical and electronic properties, making it valuable in materials science and industrial applications.
Properties
CAS No. |
5694-22-4 |
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Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C14H13N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-12,15H/b12-11+ |
InChI Key |
SBRDEWUKACUNPY-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CNC2=CC=CC=C2 |
Origin of Product |
United States |
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